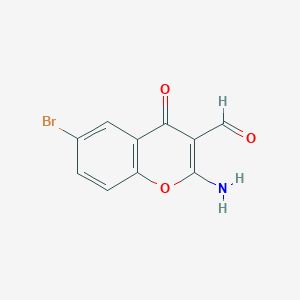

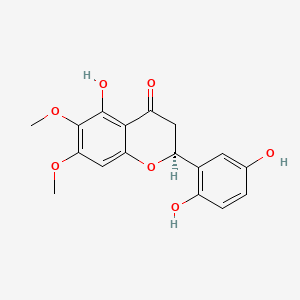

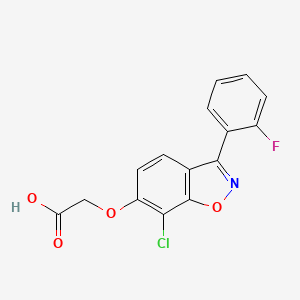

2-Amino-6-bromo-3-formylchromone

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amino-6-bromo-3-formylchromone can be achieved through several methods, including the reaction of 3-formylchromones with various agents. A notable method involves pseudo-five-component reactions between 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines, which result in the formation of chromone-containing tripeptides. This process is remarkable for creating five new bonds and forming three new amide bonds in a single reaction, showcasing the compound's versatility as a precursor for complex molecular structures (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).

Molecular Structure Analysis

A comprehensive quantum mechanical study has provided insights into the equilibrium geometry, vibrational frequencies, infrared intensities, and Raman scattering activities of this compound. This analysis utilized Hartree–Fock and density functional theory, highlighting the molecule's conformational possibilities and vibrational spectra. Additionally, natural bond orbital analysis and highest occupied molecular orbital–lowest unoccupied molecular orbital studies have been conducted to understand the molecule's intra-molecular bonding and interaction with other species (Gupta, Bee, Choudhary, Mishra, & Tandon, 2012).

Chemical Reactions and Properties

This compound participates in diverse chemical reactions, leading to novel compounds with significant structures. For instance, its reaction with 5-amino-1H-pyrazoles in ethanol forms 6-(2-hydroxy-benzoyl)pyrazolo[1,5-a]pyrimidines, demonstrating the compound's regiospecificity and versatility in synthesizing heterocyclic structures. These reactions are characterized by good yields and are confirmed through NMR measurements and X-ray analysis, indicating the formation of soft intermolecular hydrogen-bonded networks (Quiroga, Mejía, Insuasty, Abonía, Nogueras, Sánchez, Cobo, & Low, 2002).

Physical Properties Analysis

The physical properties of this compound have been studied through vibrational spectral analysis, including FTIR and FT-Raman spectroscopy. These studies offer detailed insights into the vibrational fundamentals of the compound, characterizing it in terms of potential energy distribution. This analysis is critical for understanding the compound's physical characteristics and behavior under different conditions (Arjunan, Subramanian, & Mohan, 2004).

Chemical Properties Analysis

The chemical properties of this compound are highlighted by its reactivity towards various nucleophiles and its ability to form diverse chemical structures. For instance, its reaction with primary aromatic amines and hydroxylamine in alkaline medium has led to the synthesis of novel compounds like 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, showcasing the compound's versatility and potential for generating pharmacologically relevant structures (Sosnovskikh, Moshkin, & Kodess, 2008).

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopic Studies : Gupta et al. (2012) conducted a quantum mechanical study of 2-Amino-6-bromo-3-formylchromone, focusing on its conformations and vibrational spectra. This research provides insights into the molecule's geometry and its interaction with other species (Gupta et al., 2012).

Vibrational Spectral Analysis : Arjunan et al. (2004) conducted FTIR and FT-Raman spectral studies of this compound. This research aids in understanding the molecular vibrations and potential energy distribution of the compound (Arjunan et al., 2004).

Synthesis of Novel Compounds : Quiroga et al. (2002) explored the reaction of 3-formylchromone with 5-amino-1H-pyrazoles, leading to the creation of pyrazolo[1,5-a]pyrimidines. This demonstrates the compound's potential in synthesizing new chemical structures (Quiroga et al., 2002).

Antimicrobial Activity : El-Shaaer et al. (1998) synthesized derivatives from the reaction of 3-formylchromones with amino derivatives, showing antimicrobial activity against various microorganisms (El-Shaaer et al., 1998).

Structural Studies and Characterization : Dziewulska-Kułaczkowska et al. (2011) analyzed the crystal structure and FTIR spectrum of 3-formylchromone, contributing to the understanding of its structural properties (Dziewulska-Kułaczkowska et al., 2011).

Synthesis of Chromone Scaffolds : Dahlén et al. (2006) developed a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, highlighting the compound's versatility in synthesizing biologically active structures (Dahlén et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound has been used in research for its potential cytotoxic activity .

Biochemical Pathways

It is known that the compound has been used in studies investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells .

Result of Action

It is known that the compound has demonstrated in vivo cytotoxic activity against normal and tumor cells .

Propiedades

IUPAC Name |

2-amino-6-bromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIUQJYBTPKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352882 | |

| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73262-04-1 | |

| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to characterize 2-amino-6-bromo-3-formylchromone, and what information do they provide about the compound's structure?

A1: Two spectroscopic techniques were employed to study this compound:

- FTIR (Fourier Transform Infrared Spectroscopy) [, ]: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by specific chemical bonds. It provides information about the vibrational modes of different functional groups in the molecule.

- FTR (Fourier Transform Raman Spectroscopy) []: This technique complements FTIR by providing information about the vibrational modes of molecules through the scattering of light. It is particularly sensitive to symmetrical vibrations and can be helpful in identifying specific structural features.

Q2: How was computational chemistry used to study this compound, and what key insights were obtained from these studies?

A: Researchers employed computational methods like density functional theory (DFT) using B3LYP functionals with a 6-311++G(d,p) basis set [] to study this compound. These calculations helped in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

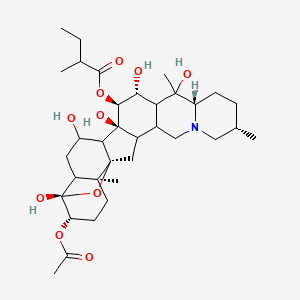

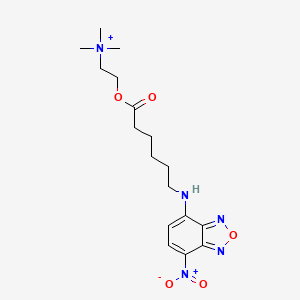

![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)

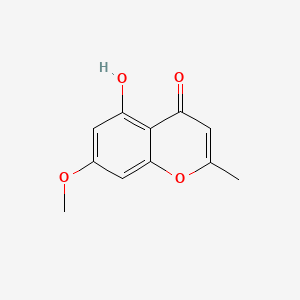

![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)